8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Catalog No.
S809857
CAS No.
933190-51-3
M.F
C6H3BrClN3
M. Wt
232.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-chloroimidazo[1,2-b]pyridazine

CAS Number

933190-51-3

Product Name

8-Bromo-6-chloroimidazo[1,2-b]pyridazine

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

InChI

InChI=1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H

InChI Key

LZEJQXOCRMRVNP-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br

Here are some resources where you might find more information:

  • Chemical databases

    Scientific databases like PubChem and SciFinder might have information on the synthesis or biological activity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine [, ].

  • Patent databases

    Patent databases might contain information on the use of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine in specific applications [].

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its unique imidazo[1,2-b]pyridazine structure, which incorporates both bromine and chlorine substituents. Its molecular formula is C6H3BrClN3C_6H_3BrClN_3 with a molecular weight of approximately 232.47 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive sites and structural properties, which facilitate various

Due to the absence of specific data, it's crucial to handle 8-Bromo-6-chloroimidazo[1,2-b]pyridazine with caution as an unknown compound. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

Additionally, the presence of bromo and chloro atoms suggests potential hazards:

  • Skin and eye irritation: Both bromine and chlorine can cause irritation upon contact with skin and eyes [, ].
  • Respiratory irritation: Inhalation of dust or vapor from the compound could irritate the respiratory system [, ].

The reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is influenced by the presence of the halogen substituents. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki cross-coupling reaction, where it reacts with boronic acids to form biaryl compounds .
  • SNAr Reactions: The compound can undergo nucleophilic aromatic substitution (SNAr) with phenols in polar aprotic solvents like dimethyl sulfoxide (DMSO), particularly in the presence of bases such as cesium carbonate at elevated temperatures .
  • Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones, resulting in the formation of various derivatives useful in pharmaceutical applications.

8-Bromo-6-chloroimidazo[1,2-b]pyridazine exhibits significant biological activity, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. This property makes it a candidate for cancer treatment research. Additionally, studies have indicated that derivatives of this compound can exhibit antimicrobial properties and potential activity against various kinases involved in cell signaling pathways .

Several synthesis methods have been developed for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine:

  • Convergent Synthesis: A method involving the reaction of 3-amino-4-bromo-6-chloropyridazine with chloroacetaldehyde under reflux conditions in ethyl acetate has been reported. This approach allows for the efficient introduction of the imidazo ring structure .
  • SNAr Synthesis: The nucleophilic substitution method using phenols has been highlighted as a streamlined approach to synthesize etherified derivatives of imidazo[1,2-b]pyridazine, showcasing versatility in functionalization .

The primary applications of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine include:

  • Pharmaceutical Development: As a lead compound for developing VEGFR-2 inhibitors aimed at treating cancer.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules due to its reactive halogen substituents.
  • Research Tool: Used in biological studies to explore mechanisms of action related to angiogenesis and kinase inhibition.

Interaction studies have demonstrated that 8-Bromo-6-chloroimidazo[1,2-b]pyridazine can effectively inhibit VEGFR-2 signaling pathways. This inhibition can lead to reduced tumor growth and metastasis by disrupting angiogenesis. Furthermore, its derivatives have been evaluated for interactions with other biological targets, revealing a broader spectrum of potential therapeutic effects beyond just VEGFR inhibition .

Several compounds share structural similarities with 8-Bromo-6-chloroimidazo[1,2-b]pyridazine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine1298031-94-30.91
3-Bromo-6-chloroimidazo[1,2-b]pyridazine13526-66-40.77
6-Bromoimidazo[1,2-b]pyridazine1159977-65-70.69
3-Bromoimidazo[1,2-b]pyridazine18087-73-50.67
6-Chloroimidazo[1,2-b]pyridazine6775-78-60.84

Uniqueness: What sets 8-Bromo-6-chloroimidazo[1,2-b]pyridazine apart from these similar compounds is its specific combination of bromine and chlorine substituents at defined positions on the imidazo ring. This unique substitution pattern enhances its reactivity profile and biological activity compared to others listed.

XLogP3

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Wikipedia

8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Dates

Last modified: 08-16-2023

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